molecular formula C13H17NO B12078859 1-Methyl-2-(phenylmethyl)-4-piperidinone

1-Methyl-2-(phenylmethyl)-4-piperidinone

Cat. No.: B12078859
M. Wt: 203.28 g/mol
InChI Key: DOIPFNDHIMPNJZ-UHFFFAOYSA-N
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Description

1-Methyl-2-(phenylmethyl)-4-piperidinone is an organic compound with the molecular formula C13H17NO It is a derivative of piperidinone, characterized by the presence of a methyl group at the first position and a phenylmethyl group at the second position on the piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2-(phenylmethyl)-4-piperidinone can be synthesized through several methods. One common approach involves the alkylation of 4-piperidone with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Another method involves the reductive amination of 1-methyl-4-piperidone with benzylamine. This reaction is usually catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(phenylmethyl)-4-piperidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.

    Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-2-(phenylmethyl)-4-piperidinone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: The compound is utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-2-(phenylmethyl)-4-piperidinone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The phenylmethyl group may enhance binding affinity through hydrophobic interactions, while the piperidinone ring can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-piperidone: Lacks the phenylmethyl group, making it less hydrophobic and potentially less effective in certain applications.

    2-Benzyl-4-piperidone: Similar structure but with a benzyl group instead of a phenylmethyl group, which may alter its reactivity and binding properties.

    4-Piperidone: The parent compound without any substituents, used as a starting material in various syntheses.

Uniqueness

1-Methyl-2-(phenylmethyl)-4-piperidinone is unique due to the presence of both a methyl and a phenylmethyl group, which confer distinct chemical and physical properties. These substituents enhance its lipophilicity and may improve its ability to cross biological membranes, making it a valuable compound in drug design and other applications.

Properties

IUPAC Name

2-benzyl-1-methylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-14-8-7-13(15)10-12(14)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIPFNDHIMPNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)CC1CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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